molecular formula C12H23N B14446963 N,N-Diethyl-6-methylhept-1-yn-1-amine CAS No. 78258-57-8

N,N-Diethyl-6-methylhept-1-yn-1-amine

Cat. No.: B14446963
CAS No.: 78258-57-8
M. Wt: 181.32 g/mol
InChI Key: UYSPBWNVHSNADT-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-methylhept-1-yn-1-amine is a tertiary amine compound featuring a terminal alkyne functional group. This structure makes it a valuable building block in organic synthesis and materials science research. Compounds within this class are of significant interest in the development of novel synthetic methodologies . The terminal alkyne group is a key handle for further chemical transformation, notably through metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ('click chemistry'), to create more complex molecular architectures . The tertiary amine moiety is a common feature in many biologically active molecules and can be utilized in studies involving N-dealkylation, a fundamental metabolic and synthetic transformation . Research into N-dealkylation is critical in pharmaceutical development for understanding drug metabolism and for the synthesis of active metabolites and other derivatives . Furthermore, the structural combination of the amine and alkyne groups suggests potential applications in catalysis and the synthesis of ligands or ionic liquids . As with many tertiary amines, this compound is likely flammable and should be handled with care. Researchers should consult the relevant Safety Data Sheet (SDS) for specific hazard and handling information. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

78258-57-8

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N-diethyl-6-methylhept-1-yn-1-amine

InChI

InChI=1S/C12H23N/c1-5-13(6-2)11-9-7-8-10-12(3)4/h12H,5-8,10H2,1-4H3

InChI Key

UYSPBWNVHSNADT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methylhept-1-yn-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 6-methylhept-1-yne with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methylhept-1-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diethyl-6-methylhept-1-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methylhept-1-yn-1-amine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-1-naphthylamine (CAS 86-56-6)

  • Molecular Formula : C₁₂H₁₃N
  • Molecular Weight : 171.24 g/mol
  • Boiling Point : 139–140°C
  • Solubility : Insoluble in water; soluble in organic solvents.
  • Key Differences: Substituents: Aromatic naphthyl group vs. aliphatic heptynyl chain in the target compound. Toxicity: Suspected carcinogen (Hazard Statement H351, ) due to aromatic amine structure, whereas the aliphatic nature of N,N-Diethyl-6-methylhept-1-yn-1-amine may reduce carcinogenic risk. Applications: N,N-Dimethyl-1-naphthylamine is used in dye synthesis and as a reagent in analytical chemistry, whereas the target compound’s alkyne functionality may suit catalytic or polymer applications .

N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine (CAS 105418-62-0)

  • Molecular Formula : C₂₁H₂₇N
  • Molecular Weight : 293.45 g/mol
  • Key Differences: Alkyne Position: Internal alkyne (C4) vs. terminal alkyne (C1) in the target compound, affecting reactivity in cycloaddition or alkylation reactions. Substituents: Naphthylmethyl and trimethyl groups increase steric bulk and lipophilicity compared to the target’s diethyl and 6-methyl groups.

(E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine (CAS 91161-71-6)

  • Molecular Formula : C₂₁H₂₅N
  • Molecular Weight : 291.42 g/mol
  • Key Differences :
    • Structure : Contains conjugated enyne (C2–C4) system, enabling electronic delocalization absent in the target compound.
    • Stability : The conjugated system may enhance stability under acidic conditions but increase sensitivity to oxidation.
    • Hazards : Classified with warnings for acute toxicity (H302) and irritancy (H315, H319, H335; ), whereas the target compound’s hazards remain uncharacterized .

N,N-Dimethylpent-4-en-2-yn-1-amine

  • Molecular Formula : C₇H₁₁N
  • Molecular Weight : 109.17 g/mol
  • Key Differences :
    • Chain Length : Shorter pentynyl chain vs. heptynyl, reducing lipophilicity and boiling point.
    • Reactivity : Presence of both double (C4) and triple (C2) bonds allows for diverse reactivity (e.g., Diels-Alder reactions), unlike the target’s single alkyne .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Toxicity Profile Applications
This compound C₁₂H₂₃N 181.32 Not reported Diethyl (N), 6-methyl Unknown Pharmaceuticals, polymers
N,N-Dimethyl-1-naphthylamine C₁₂H₁₃N 171.24 139–140 Naphthyl, dimethyl (N) Suspected carcinogen Dyes, analytical chemistry
N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine C₂₁H₂₇N 293.45 Not reported Naphthylmethyl, trimethyl Not reported Specialty polymers
(E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine C₂₁H₂₅N 291.42 Not reported Enyne, naphthylmethyl Acute toxicity (H302) Catalysis, materials
N,N-Dimethylpent-4-en-2-yn-1-amine C₇H₁₁N 109.17 Not reported Enyne, dimethyl (N) Unknown Reactive intermediates

Research Findings and Implications

  • Reactivity : Terminal alkynes (e.g., in the target compound) exhibit higher reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) compared to internal alkynes (e.g., CAS 105418-62-0) .
  • Toxicity: Aromatic amines (e.g., N,N-Dimethyl-1-naphthylamine) pose higher carcinogenic risks than aliphatic amines, suggesting the target compound may have a safer profile .
  • Structural Effects : Bulky substituents (e.g., naphthylmethyl in CAS 105418-62-0) reduce metabolic clearance but may hinder blood-brain barrier penetration, whereas the target’s diethyl groups balance steric effects and bioavailability .

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